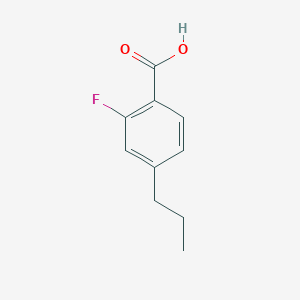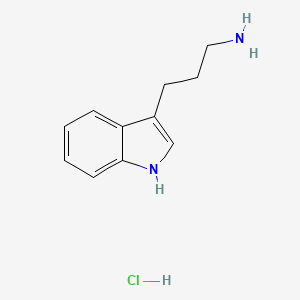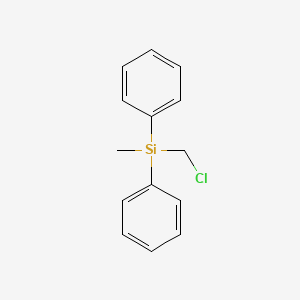
t-Butyl(chloromethyl)dimethylsilane
Übersicht
Beschreibung
t-Butyl(chloromethyl)dimethylsilane: is an organosilicon compound with the molecular formula C6H15ClSi . It is a chlorosilane containing a tert-butyl group, a chloromethyl group, and two methyl groups attached to a silicon atom. This compound is widely used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: t-Butyl(chloromethyl)dimethylsilane can be synthesized through the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: t-Butyl(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silyl ethers, silyl amines, or silyl thioethers.
Hydrolysis: The compound can be hydrolyzed to form t-Butyl(dimethyl)silanol and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Bases: For substitution reactions, alcohols and a base like triethylamine are commonly used.
Water: For hydrolysis reactions, water is used under acidic or basic conditions.
Major Products:
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silyl Thioethers: Formed from the reaction with thiols.
Silanols: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: t-Butyl(chloromethyl)dimethylsilane is widely used as a protecting group for alcohols and amines in organic synthesis. It helps in preventing unwanted reactions at these functional groups during multi-step synthesis .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to modify biomolecules, enhancing their stability and bioavailability. It is also used in the synthesis of various pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of silicone-based products .
Wirkmechanismus
The mechanism of action of t-Butyl(chloromethyl)dimethylsilane involves the formation of a stable silyl ether or silyl amine through the substitution of the chlorine atom with a nucleophile. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, which stabilizes the transition state and lowers the activation energy .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Chloride: Similar in structure but less bulky, making it less stable as a protecting group.
Triethylsilyl Chloride: Slightly more bulky than trimethylsilyl chloride but still less stable compared to t-Butyl(chloromethyl)dimethylsilane.
Triisopropylsilyl Chloride: More bulky and stable but more difficult to remove under mild conditions.
Uniqueness: this compound is unique due to its optimal balance of steric hindrance and stability, making it an excellent protecting group for alcohols and amines. Its ease of removal under mild conditions further enhances its utility in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl-(chloromethyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-7(2,3)9(4,5)6-8/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMARBRRFNDIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)





